molecular formula C19H25NO2 B5132018 (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No. B5132018
M. Wt: 299.4 g/mol
InChI Key: JPXTXFJZXUXDCJ-UHFFFAOYSA-N
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Description

(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as GBR 12909, is a chemical compound that belongs to the phenethylamine class of drugs. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. By inhibiting the reuptake of dopamine, (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 increases the concentration of dopamine in the brain, leading to increased dopamine signaling and enhanced reward and motivation.
Biochemical and Physiological Effects:
(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, leading to enhanced reward and motivation. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood and behavior. In addition, (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects.

Advantages and Limitations for Lab Experiments

(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. It has also been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic uses. However, (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 also has some limitations. It is a controlled substance and requires special handling and storage. In addition, its effects on humans are not well understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909. One area of interest is its potential use in treating drug addiction. (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to reduce drug-seeking behavior and relapse in animal models, and further research is needed to determine its potential as a treatment for drug addiction in humans. Another area of interest is its potential use in treating Parkinson's disease. (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to improve motor function and reduce tremors in animal models, and further research is needed to determine its potential as a treatment for Parkinson's disease in humans. Finally, further research is needed to determine the safety and efficacy of (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 in humans, particularly with regard to its potential cardiovascular effects.

Synthesis Methods

(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methoxyphenylacetonitrile with 2,5-dimethylphenylmagnesium bromide to form (4-methoxy-2,5-dimethylphenyl)acetonitrile. This intermediate is then reacted with 4-methoxyphenylmagnesium bromide to form (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine. The final product can be obtained by purifying the reaction mixture using column chromatography.

Scientific Research Applications

(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In Parkinson's disease, (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to improve motor function and reduce tremors in animal models. In ADHD, (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to increase attention and reduce hyperactivity in animal models. In drug addiction, (4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine 12909 has been shown to reduce drug-seeking behavior and relapse in animal models.

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14-12-19(22-4)15(2)11-17(14)13-20-10-9-16-5-7-18(21-3)8-6-16/h5-8,11-12,20H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXTXFJZXUXDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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